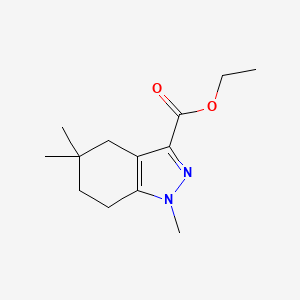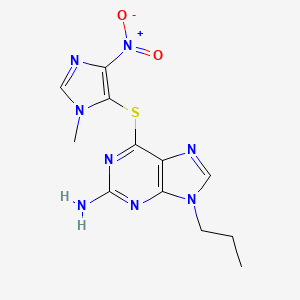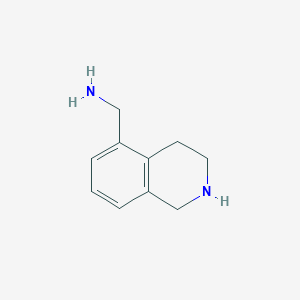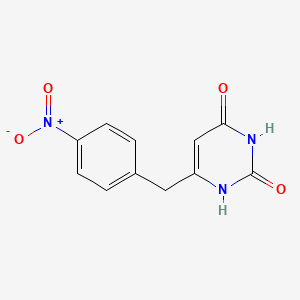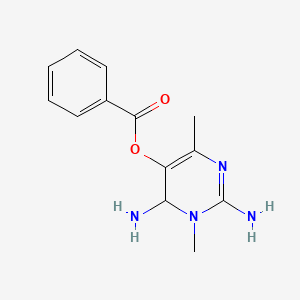
4-(5-Butylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butylpyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C15H17N3O. It is a benzamide derivative featuring a pyrimidine ring substituted with a butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 4-(5-Butylpyrimidin-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines.
Chemical Reactions Analysis
Types of Reactions
4-(5-Butylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-(5-Butylpyrimidin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-(5-Butylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely to interact with enzymes and receptors involved in various biological processes. Further research is needed to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Butylpyrimidin-2-yl)benzamide include other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other benzamide derivatives .
Properties
CAS No. |
59855-02-6 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(5-butylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O/c1-2-3-4-11-9-17-15(18-10-11)13-7-5-12(6-8-13)14(16)19/h5-10H,2-4H2,1H3,(H2,16,19) |
InChI Key |
HFFNBXRMEXAKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


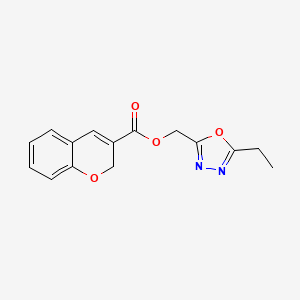
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
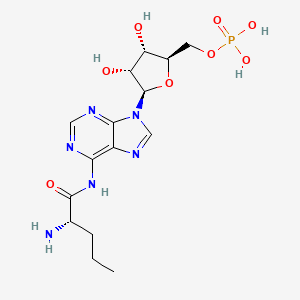
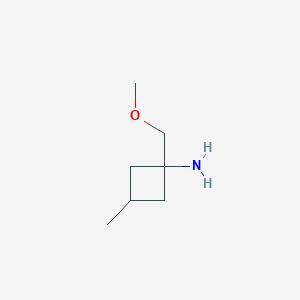

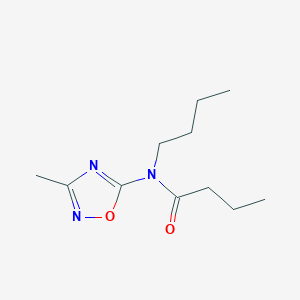


![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
